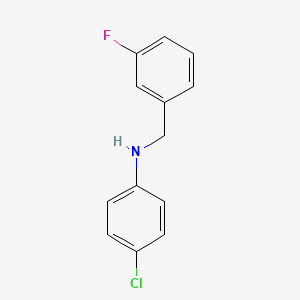

4-Chloro-N-(3-fluorobenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNETVBPXXOXBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Chloro-N-(3-fluorobenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the aromatic amine, 4-Chloro-N-(3-fluorobenzyl)aniline. Due to the limited availability of experimentally-derived data for this specific molecule, this document presents predicted values alongside detailed, standardized experimental protocols that can be employed for the empirical determination of these properties. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of novel chemical entities.

Chemical Identity and Predicted Physicochemical Properties

This compound is a halogenated secondary aromatic amine. Its structure is characterized by a 4-chloroaniline core N-substituted with a 3-fluorobenzyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-chloro-N-[(3-fluorophenyl)methyl]aniline |

| CAS Number | 1019518-52-5 |

| Molecular Formula | C₁₃H₁₁ClFN |

| Molecular Weight | 235.69 g/mol |

| SMILES | C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)Cl |

| InChI Key | Not available |

Table 2: Predicted Physicochemical Data for this compound

| Property | Predicted Value |

| pKa | 3.05 ± 0.30[1] |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key basic properties of a novel aromatic amine like this compound.

A representative synthetic route for N-benzylanilines involves the reductive amination of an aldehyde with an amine or the nucleophilic substitution of a benzyl halide with an aniline. A plausible method for the synthesis of this compound is outlined below, based on general procedures for similar compounds.

Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-chloroaniline (1.0 eq.) and 3-fluorobenzaldehyde (1.1 eq.) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter for understanding its ionization state at physiological pH.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., a mixture of ethanol and water) if it has low aqueous solubility.[2]

-

Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.[2]

The aqueous solubility of a compound is a key determinant of its absorption and distribution in biological systems.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, screw-capped vial.[3]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant.[3]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[4] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Protocol:

-

Sample Preparation: Finely powder a dry sample of this compound.[5]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[5]

-

Measurement: Place the capillary tube in a melting point apparatus.[6][7]

-

Heating and Observation: Heat the sample slowly (e.g., at a rate of 1-2°C per minute) near the expected melting point.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[6][7] A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.[6][8]

Workflow for Basic Property Characterization

The following diagram illustrates a logical workflow for the synthesis and basic characterization of a novel chemical entity like this compound.

Caption: A flowchart illustrating the key stages in the synthesis and basic physicochemical characterization of a novel compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the specific biological activities or associated signaling pathways for this compound. Further research, including in vitro and in vivo screening, would be necessary to elucidate its pharmacological profile.

This document is intended for research purposes only and should not be used for clinical or diagnostic applications. The provided protocols are general and may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-N-(3-fluorobenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the compound 4-Chloro-N-(3-fluorobenzyl)aniline (CAS Number: 1019518-52-5). Due to the limited availability of experimentally determined data in publicly accessible literature, this document primarily presents predicted values and outlines established experimental protocols for the determination of these key parameters. This information is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Core Physicochemical Data

The following table summarizes the available predicted physicochemical properties for this compound. It is crucial to note that these values are computational estimations and should be confirmed by experimental analysis for rigorous research and development applications.

| Physicochemical Property | Predicted Value |

| pKa | 3.05 ± 0.30 |

| LogP | 4.16420 |

| Boiling Point | 350.8 ± 22.0 °C |

| Density | 1.268 ± 0.06 g/cm³ |

| Refractive Index | 1.620 |

| Flash Point | 166.0 ± 22.3 °C |

| Polar Surface Area (PSA) | 12.03 Ų |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of solid aromatic amines like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

A workflow for this process is illustrated in the following diagram:

Navigating the Physicochemical Landscape of 4-Chloro-N-(3-fluorobenzyl)aniline: A Technical Guide to Solubility and Stability Assessment

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the novel compound 4-Chloro-N-(3-fluorobenzyl)aniline. In the absence of extensive publicly available experimental data for this specific molecule, this document outlines standardized, best-practice methodologies for determining these critical physicochemical parameters. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development activities.

Predicted Physicochemical Properties

While experimental data is sparse, computational models can provide initial estimates of the physicochemical properties of this compound. These predictions, presented in Table 1, serve as a valuable starting point for experimental design. It is imperative to note that these are in silico predictions and must be confirmed by empirical testing.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₁ClFN | - |

| Molecular Weight | 235.69 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 4.2 - 4.8 | Indicates high lipophilicity and potential for low aqueous solubility. |

| Aqueous Solubility | Low | Predicted to be poorly soluble in water. Experimental verification is crucial. |

| pKa (Basic) | 1.5 - 2.5 | The aniline nitrogen is predicted to be weakly basic. |

| Boiling Point | ~357.6 °C | Predicted at standard pressure. |

| Density | ~1.27 g/cm³ | Predicted at standard conditions. |

Disclaimer: The data in this table are computationally predicted and have not been experimentally verified. They should be used for guidance purposes only.

Experimental Determination of Solubility

A thorough understanding of a compound's solubility in various media is fundamental for its development. The following section details a robust protocol for determining the aqueous and organic solvent solubility of this compound.

Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is adapted from established pharmaceutical guidelines.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to assess the impact of pH on solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed, clear container (e.g., a glass vial). The excess solid should be visually apparent.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

A suggested template for recording experimental solubility data is provided in Table 2.

Table 2: Experimental Solubility Data Template for this compound

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Analytical Method |

| 0.1 N HCl | 25 | 1.2 | HPLC-UV | |

| Acetate Buffer | 25 | 4.5 | HPLC-UV | |

| Phosphate Buffer | 25 | 6.8 | HPLC-UV | |

| Phosphate Buffer | 25 | 7.4 | HPLC-UV | |

| Borate Buffer | 25 | 9.0 | HPLC-UV | |

| Water | 25 | ~7.0 | HPLC-UV | |

| Methanol | 25 | - | HPLC-UV | |

| Ethanol | 25 | - | HPLC-UV | |

| Acetonitrile | 25 | - | HPLC-UV | |

| Dichloromethane | 25 | - | HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 25 | - | HPLC-UV |

Organic Solvent Solubility

The solubility in common organic solvents is critical for process chemistry and formulation development. The protocol is similar to the aqueous solubility determination.

Experimental Protocol:

-

Solvent Selection: Choose a range of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, dimethyl sulfoxide).

-

Sample Preparation and Equilibration: Follow steps 2 and 3 from the aqueous solubility protocol, using the selected organic solvents instead of buffers.

-

Sample Analysis: Follow steps 4 and 5 from the aqueous solubility protocol.

The experimental workflow for solubility determination is visualized in the following diagram.

Stability Assessment

Evaluating the chemical stability of a new entity is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Experimental Protocol:

-

Hydrolytic Stability:

-

Dissolve the compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) solutions.

-

Expose the solutions to elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Analyze samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

-

Oxidative Stability:

-

Dissolve the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Maintain the solution at room temperature for a defined period.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples.

-

The logical relationship for initiating a stability study is depicted below.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.

Experimental Protocol:

-

Sample Packaging: Store the solid this compound in a container that mimics the proposed commercial packaging.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule:

-

Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Pull samples at 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

A template for recording the stability data is provided in Table 3.

Table 3: Stability Data Collection Template

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |

| 25°C / 60% RH | 0 | |||

| 3 | ||||

| 6 | ||||

| 9 | ||||

| 12 | ||||

| 18 | ||||

| 24 | ||||

| 36 | ||||

| 40°C / 75% RH | 0 | |||

| 3 | ||||

| 6 |

Conclusion

The successful development of any new chemical entity, such as this compound, is contingent upon a thorough characterization of its fundamental physicochemical properties. This technical guide provides a robust and scientifically sound framework for determining the solubility and stability of this compound. By following these detailed experimental protocols, researchers and drug development professionals can generate the critical data necessary to inform formulation development, define storage conditions, and ensure regulatory compliance. The provided templates and workflows are intended to facilitate a systematic and well-documented approach to these essential studies.

A Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-N-(3-fluorobenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide to the predicted spectroscopic data for the compound 4-Chloro-N-(3-fluorobenzyl)aniline. Due to the limited availability of published experimental data for this specific molecule, this guide leverages spectral data from analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines general experimental protocols for acquiring such data and includes a workflow for the spectroscopic analysis of synthesized organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of structurally similar compounds, including N-benzylaniline, 4-chloroaniline, and 3-fluoroaniline.

Table 1: Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit the following signals. The chemical shifts are influenced by the electronic effects of the chloro and fluoro substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on NH | ~4.1 | Singlet (broad) | - |

| CH₂ | ~4.3 | Singlet | - |

| Aromatic H (4-chloroaniline moiety) | ~6.6-7.1 | Doublet, Doublet | ~8-9 |

| Aromatic H (3-fluorobenzyl moiety) | ~6.9-7.3 | Multiplet | - |

Rationale: The benzylic protons (CH₂) are expected to appear as a singlet around 4.3 ppm, similar to what is observed in N-benzylaniline. The protons on the 4-chloroaniline ring will likely be in the upfield aromatic region, appearing as doublets due to their para-substitution pattern. The protons on the 3-fluorobenzyl ring will present as a more complex multiplet due to the fluorine and the varied electronic environment. The N-H proton typically appears as a broad singlet.

Table 2: Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the electronic landscape of the molecule, with the electronegative chlorine and fluorine atoms influencing the chemical shifts of the nearby carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₂ | ~48 |

| Aromatic C (4-chloroaniline moiety) | ~114-147 |

| Aromatic C (3-fluorobenzyl moiety) | ~114-164 (with C-F coupling) |

Rationale: The benzylic carbon (CH₂) is predicted to have a chemical shift around 48 ppm. The aromatic carbons of the 4-chloroaniline portion are expected within the typical range, with the carbon bearing the chlorine atom being deshielded. For the 3-fluorobenzyl moiety, the carbons will show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants. The carbon directly attached to the fluorine will be significantly deshielded and show a large one-bond C-F coupling constant.

Table 3: Predicted IR Spectroscopy Data

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3450 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C-N Stretch (Aromatic) | 1250-1350 | Strong |

| C-Cl Stretch | 700-800 | Strong |

| C-F Stretch | 1000-1100 | Strong |

Rationale: A key feature will be the N-H stretching vibration. The aromatic C-H stretches will appear above 3000 cm⁻¹. The strong C-N stretch of the aromatic amine is also a characteristic feature. The presence of the halogen atoms will be indicated by strong absorptions for the C-Cl and C-F bonds in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

| Ion | Predicted m/z | Significance |

| [M]⁺ | 249.06/251.06 | Molecular ion peak (with isotopic pattern for Cl) |

| [M-C₇H₆F]⁺ | 126/128 | Loss of the 3-fluorobenzyl group |

| [C₇H₆F]⁺ | 109 | 3-fluorobenzyl cation |

| [C₆H₅Cl]⁺ | 111/113 | 4-chlorophenyl fragment |

Rationale: The molecular ion peak is expected at an m/z of approximately 249, with a characteristic M+2 peak at m/z 251 in a roughly 3:1 ratio, which is indicative of the presence of a chlorine atom. Common fragmentation pathways would involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 3-fluorobenzyl cation and the 4-chloroaniline radical cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Processing is similar to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography inlet) into the ion source. The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound using various spectroscopic techniques.

potential biological activities of substituted N-benzylanilines

An in-depth analysis of substituted N-benzylanilines reveals their significant potential as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and neuroprotective properties. Their mechanism of action often involves specific molecular targets, such as the bacterial enzyme FabI in fatty acid synthesis, mammalian tubulin in cell division, and aldehyde dehydrogenase 2 (ALDH2) involved in cellular protection against oxidative stress. The structural flexibility of the N-benzylaniline core allows for extensive modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties for various therapeutic applications.

Antimicrobial Activity

Substituted N-benzylanilines have emerged as a promising class of antimicrobial agents, particularly against drug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: FabI Inhibition

A primary antimicrobial mechanism for N-benzylanilines is the inhibition of the bacterial fatty acid synthase system, specifically targeting the enoyl-acyl carrier protein reductase (FabI). This enzyme is crucial for the final, rate-determining step in each cycle of bacterial fatty acid elongation. By inhibiting FabI, these compounds disrupt the synthesis of bacterial cell membranes, leading to bacteriostasis and cell death. Docking studies indicate that N-benzylanilines can mimic the binding mode of established FabI inhibitors like triclosan.

Quantitative Antimicrobial Data

Several N-benzylaniline derivatives exhibit potent activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MICs) superior to existing antibiotics.

| Compound ID | Target Organism | MIC (mg/L) | IC50 (µM) | Target Enzyme | Reference |

| 4k | S. aureus | 0.5 | ~4 | saFabI | |

| 4k | MRSA | 0.5 | ~4 | saFabI | |

| 4b, 4d, 4g, 4j, 4o, 4p | Gram-positive bacteria | ≤2 | N/A | saFabI |

Experimental Protocols

1.3.1 Minimum Inhibitory Concentration (MIC) Determination The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest compound concentration with no visible bacterial growth.

1.3.2 Staphylococcus aureus FabI (saFabI) Inhibition Assay The inhibitory effect on the target enzyme saFabI is quantified by monitoring NADPH consumption spectrophotometrically.

-

The reaction is initiated by adding the substrate, trans-2-octenoyl-CoA, to a mixture containing the saFabI enzyme, NADPH, and the test compound in a suitable buffer.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.

-

The initial reaction velocity is calculated for various concentrations of the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the initial velocity against the inhibitor concentration.

1.3.3 Biofilm Inhibition Assay The ability of N-benzylanilines to prevent biofilm formation can be assessed using a crystal violet staining assay.

-

Bacterial cultures are grown in 96-well plates in the presence of sub-MIC concentrations of the test compounds.

-

After incubation (e.g., 24 hours), the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS).

-

The remaining biofilm is stained with a 0.1% crystal violet solution.

-

After washing and drying, the bound dye is solubilized with ethanol or acetic acid.

-

The absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

Visualization of Antimicrobial Screening Workflow

Caption: Workflow for identifying and characterizing antimicrobial N-benzylanilines.

Anticancer and Antimitotic Activity

A significant area of research for substituted N-benzylanilines is their potential as anticancer agents. Certain derivatives act as potent antimitotic agents by interfering with microtubule dynamics, a validated target for cancer chemotherapy.

Mechanism of Action: Tubulin Polymerization Inhibition

Similar to established drugs like colchicine and combretastatins, some N-benzylaniline hydrochlorides inhibit cell division by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of spindle

An In-Depth Technical Guide to the Initial Toxicity Screening of 4-Chloro-N-(3-fluorobenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a recommended initial toxicity screening program for 4-Chloro-N-(3-fluorobenzyl)aniline. As of the writing of this guide, specific toxicity data for this compound is not publicly available. The proposed experimental designs are based on established regulatory guidelines and knowledge of structurally related compounds, such as chloroanilines.

Introduction

This compound is a substituted aniline derivative. As with any novel chemical entity intended for potential therapeutic or other applications, a thorough evaluation of its toxicological profile is a critical step in the safety assessment process. This guide provides a comprehensive framework for the initial toxicity screening of this compound, encompassing both in vitro and in vivo methodologies. The objective is to identify potential hazards, establish a preliminary safety profile, and inform decisions for further development. The protocols and data presentation formats are designed to align with international regulatory standards.

Proposed In Vitro Toxicity Screening

In vitro assays are fundamental to initial toxicity screening as they provide rapid, cost-effective, and ethically considerate methods for identifying potential cellular-level toxicity.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[1][2] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[2][3][4] The assay evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[1][2]

-

Bacterial Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101, or S. typhimurium TA102.[4]

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial as some chemicals only become mutagenic after metabolism.

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO). A range of at least five concentrations should be tested.

-

Procedure: a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer (for assays without metabolic activation). b. The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.[2]

-

Data Collection: The number of revertant colonies on each plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.

-

Controls: Negative (solvent) and positive controls (known mutagens for each strain with and without S9) must be included to ensure the validity of the test.

Table 1: Hypothetical Ames Test Results for this compound

| Concentration (µ g/plate ) | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) |

| Solvent Control | 25 ± 4 | 30 ± 5 | 120 ± 10 | 135 ± 12 |

| 1 | 28 ± 3 | 32 ± 6 | 125 ± 11 | 140 ± 15 |

| 10 | 30 ± 5 | 35 ± 4 | 130 ± 9 | 155 ± 13 |

| 100 | 32 ± 6 | 75 ± 8 | 138 ± 12 | 280 ± 20 |

| 500 | 35 ± 4 | 150 ± 15 | 145 ± 14 | 550 ± 35 |

| 1000 | Toxic | Toxic | Toxic | Toxic |

| Positive Control | Reportable | Reportable | Reportable | Reportable |

| Data are presented as mean number of revertant colonies ± standard deviation. A statistically significant increase (p < 0.05) compared to the solvent control is denoted by an asterisk (). |

Cytotoxicity Assessment: MTT Assay

Cytotoxicity assays measure the ability of a compound to cause cell death or damage.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[6]

-

Cell Line: A human liver cell line, such as HepG2, is commonly used for cytotoxicity screening due to the liver's primary role in xenobiotic metabolism.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined optimal density and allowed to attach and grow for 24 hours.[5]

-

Compound Exposure: The culture medium is replaced with a medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plates are incubated for 24 or 48 hours.

-

MTT Addition: After the exposure period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | 75.2 |

| HepG2 | 48 | 48.9 |

| HEK293 | 24 | 98.5 |

| HEK293 | 48 | 65.1 |

Proposed In Vivo Toxicity Screening

Following in vitro testing, a preliminary in vivo study is necessary to understand the compound's effects in a whole biological system.

Acute Oral Toxicity Assessment (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.[7][8] It uses a minimal number of animals to classify the compound into a toxicity category based on the observed mortality.[7][9]

-

Animal Model: Young, healthy adult nulliparous, non-pregnant female rats are typically used.[8]

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[8][9]

-

Stepwise Procedure: a. A group of three female rats is dosed at the starting dose level. b. The outcome (mortality or survival) determines the next step. If mortality is observed, the next dose level is lower. If no mortality occurs, the next dose level is higher. c. This process is continued until a stopping criterion is met, which allows for the classification of the substance.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[10] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.

-

Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Table 3: Hypothetical Acute Oral Toxicity Findings for this compound

| Dose (mg/kg) | Number of Animals | Mortality | Time of Death | Clinical Signs Observed | Gross Necropsy Findings |

| 300 | 3 | 0/3 | N/A | Lethargy, piloerection within the first 24 hours, recovery by day 3. | No abnormalities observed. |

| 2000 | 3 | 2/3 | 24-48 hours | Severe lethargy, tremors, cyanosis, decreased body temperature. | Discoloration of the spleen and liver in deceased animals. |

Based on these hypothetical results, this compound would be classified according to the Globally Harmonised System (GHS).

Mechanistic Insights from Structural Analogs

While specific data for this compound is lacking, the toxicity of chloroaniline isomers is documented. Chloroanilines are known to cause hematotoxicity, including methemoglobinemia, which is a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[11][12] This can lead to clinical signs such as cyanosis (bluish discoloration of the skin).[11][13] Some chloroaniline isomers have also shown evidence of genotoxicity.[11][14] Therefore, a more in-depth toxicological evaluation of this compound should include a careful assessment of hematological parameters and further genotoxicity testing.

Visualizations

Diagrams of Experimental Workflows

Caption: Overall workflow for the initial toxicity screening of a novel compound.

Caption: Detailed workflow of the bacterial reverse mutation (Ames) test.

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

- 1. Ames test - Wikipedia [en.wikipedia.org]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. inotiv.com [inotiv.com]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. bemsreports.org [bemsreports.org]

- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nj.gov [nj.gov]

- 14. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-N-(3-fluorobenzyl)aniline for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-N-(3-fluorobenzyl)aniline, a halogenated aromatic amine of interest in medicinal chemistry and drug discovery. The document details its commercial availability, key suppliers, and physicochemical properties. While specific experimental protocols for this compound are not widely published, this guide presents an illustrative synthetic pathway for a structurally related compound, offering valuable insights for researchers.

Physicochemical Properties and Identification

This compound is a substituted aniline derivative. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1019518-52-5[1] |

| Molecular Formula | C₁₃H₁₁ClFN |

| Molecular Weight | 235.68 g/mol |

| Appearance | Solid (form may vary by supplier) |

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically synthesized for research and development purposes. The purity and available quantities can vary among suppliers. Researchers are advised to request certificates of analysis to ensure the material meets their specific requirements.

| Supplier | Purity | Notes |

| Guidechem | 97% | Provides basic physicochemical data.[1] |

| BLDpharm | - | Lists the compound with its key identifiers. |

| Thermo Scientific | 97% | Offers a similar compound, 4-Chloro-N-(4-fluorobenzyl)aniline.[2] |

Applications in Research and Drug Development

Halogenated anilines are a critical class of building blocks in medicinal chemistry. The incorporation of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with therapeutic applications. For instance, the structurally related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, is a known intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer therapy.[3][4][5] This suggests that this compound holds potential as a scaffold or intermediate for the synthesis of novel bioactive compounds.

Illustrative Synthesis of a Structurally Related Compound

Reaction: Preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline from 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[3]

Protocol:

-

In a 1 L reactor, combine 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder (70 mesh), and 60.9 g of ammonium chloride.

-

Add a solvent mixture of 506 mL of ethanol and 128 mL of water.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Upon completion, cool the mixture to 20-25 °C.

-

Remove the insoluble iron oxide by vacuum filtration.

-

Wash the collected solid with ethanol.

-

Combine the filtrates and remove the solvent by evaporation to yield the crude product.

-

Dissolve the resulting solid in 400 mL of dichloromethane.

-

Filter the solution to remove any remaining inorganic salts.

-

Transfer the filtrate to a separatory funnel and remove the aqueous layer.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.

This reduction of a nitro group to an amine is a common and fundamental transformation in organic synthesis, particularly in the preparation of aniline derivatives.

Visualizing Chemical Synthesis and Drug Discovery Concepts

The following diagrams illustrate a general workflow for chemical synthesis and the conceptual basis of structure-activity relationships, which are central to drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline from 4-chloroaniline and 3-fluorobenzaldehyde via a one-pot reductive amination reaction. This method is widely employed in medicinal chemistry for the formation of carbon-nitrogen bonds due to its operational simplicity and high functional group tolerance.

The synthesis utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that allows for the direct reaction of the amine and aldehyde without the need to isolate the intermediate imine. This procedure is known for producing high yields with fewer byproducts compared to other reductive amination methods.

Reaction Scheme

The overall reaction involves the condensation of 4-chloroaniline with 3-fluorobenzaldehyde to form an imine intermediate, which is subsequently reduced in situ by sodium triacetoxyborohydride to yield the desired N-benzylaniline product.

Figure 1: Synthesis of this compound via reductive amination.

Quantitative Data

The following table outlines the quantities of reactants and reagents for a typical laboratory-scale synthesis.

| Compound Name | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |

| 4-Chloroaniline | 127.57 | 1.28 | 10.0 | 1.0 |

| 3-Fluorobenzaldehyde | 124.11 | 1.24 | 10.0 | 1.0 |

| Sodium Triacetoxyborohydride | 211.94 | 3.18 | 15.0 | 1.5 |

| 1,2-Dichloroethane (DCE) | 98.96 | - | - | Solvent (50 mL) |

Experimental Protocol

Materials:

-

4-Chloroaniline

-

3-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.28 g, 10.0 mmol).

-

Add anhydrous 1,2-dichloroethane (50 mL) to the flask and stir until the aniline is fully dissolved.

-

Add 3-fluorobenzaldehyde (1.24 g, 10.0 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

-

-

Reduction:

-

Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol)

-

Application Notes and Protocols for the Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the development of various pharmaceutical agents, including kinase inhibitors such as Lapatinib.[1][2] The described methodology is a robust and scalable two-step process involving an initial etherification reaction followed by a nitro group reduction. This process utilizes readily available and cost-effective starting materials, making it suitable for industrial production.[3] The overall yield for this synthetic route is high, with the final product obtainable at high purity.[1][3]

Introduction

3-Chloro-4-(3-fluorobenzyloxy)aniline is a halogenated aromatic amine that serves as a crucial building block in medicinal chemistry.[2][4] Its structure, featuring chloro and fluoro substituents, provides a valuable scaffold for the synthesis of biologically active molecules.[2][4] The compound typically appears as a white to off-white crystalline solid and should be handled with appropriate safety precautions due to its classification as a substituted aromatic amine.[4] This document outlines a practical and efficient synthesis from 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 202197-26-0 | [1] |

| Molecular Formula | C13H11ClFNO | [1] |

| Molecular Weight | 251.68 g/mol | [1] |

| Appearance | White to gray to red powder/crystal | [2][4] |

| Melting Point | 78 - 82 °C | [2] |

| pKa | 3.98 ± 0.10 (Predicted) | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Overall Reaction Scheme

Caption: Overall two-step synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (Intermediate)

This step involves a nucleophilic substitution reaction (condensation) between 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene.[3]

Materials:

-

2-Chloro-4-nitrophenol

-

1-(Chloromethyl)-3-fluorobenzene

-

Potassium carbonate (K₂CO₃)

-

Solvent (e.g., Dimethylformamide - DMF)

Equipment:

-

Reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Heating mantle.

-

Standard laboratory glassware for workup and filtration.

Procedure:

-

To a reaction flask, add 2-chloro-4-nitrophenol and the solvent.

-

Stir the mixture and add potassium carbonate.

-

Slowly add 1-(chloromethyl)-3-fluorobenzene to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and stir to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry to obtain the intermediate, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amine using iron powder and a proton source.[1][3]

Materials:

-

3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (Intermediate from Step 1)

-

Iron powder (Fe), 70 mesh

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

1 L reactor or round-bottom flask with a reflux condenser and mechanical stirrer.

-

Heating mantle.

-

Vacuum filtration apparatus.

-

Rotary evaporator.

-

Separatory funnel.

Procedure:

-

In a 1 L reactor, combine 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride.[1]

-

Add a solvent mixture of 506 mL of ethanol and 128 mL of water.[1]

-

Heat the mixture to reflux and maintain for 2 hours.[1]

-

After the reaction is complete, cool the mixture to 20-25 °C.[1]

-

Remove the insoluble iron oxides by vacuum filtration and wash the solid residue with ethanol.[1]

-

Combine the filtrates and remove the solvent by evaporation under reduced pressure to yield a crude solid.[1]

-

Dissolve the crude solid in 400 mL of dichloromethane.[1]

-

Filter the solution to remove any remaining inorganic salts.[1]

-

Transfer the filtrate to a separatory funnel and remove any aqueous residue.[1]

-

Dry the organic phase over anhydrous sodium sulfate.[1]

-

Evaporate the solvent to dryness to obtain 3-chloro-4-(3-fluorobenzyloxy)aniline.[1]

Quantitative Data Summary

| Step | Parameter | Value | Reference |

| Overall | Yield | 82% | [3] |

| Reduction | Starting Material (Intermediate) | 35.6 g | [1] |

| Product Yield | 30.8 g (96%) | [1] | |

| Purity (HPLC) | 99.67% | [1] | |

| Major Impurity | 0.10% | [1] |

Experimental Workflow Visualization

Caption: Workflow for the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.

Conclusion

The presented two-step synthesis for 3-chloro-4-(3-fluorobenzyloxy)aniline is a practical and high-yielding method suitable for laboratory and industrial-scale production. The use of inexpensive and readily available starting materials, coupled with a robust protocol, makes this an economically viable route for obtaining this important pharmaceutical intermediate.[3] The detailed experimental procedures and summarized data provide a comprehensive guide for researchers and professionals in the field of drug development.

References

Application Notes and Protocols: Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 4-chloro-3,5-dinitrobenzotrifluoride and various aniline derivatives. This reaction is a key step in the synthesis of a range of biologically active compounds and chemical intermediates. The protocols and data presented are intended to facilitate the replication and further investigation of these valuable chemical transformations.

Introduction

The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives is a classic example of nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where the aniline derivative acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-chloro-3,5-dinitrobenzotrifluoride and displacing the chloride leaving group. The resulting N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of the trifluoromethyl group and two nitro groups strongly activates the benzene ring towards nucleophilic attack.[1][2]

The products of this reaction have shown potential as herbicides, dyestuffs, and have been investigated for their applications in drug discovery, particularly in the development of anticancer and antiprotozoal agents.[3][4][5][6] The dinitroaniline class of compounds, to which these products belong, is well-known for its herbicidal activity, which stems from the disruption of microtubule polymerization in plant cells.[1][4][7][8]

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophilic aniline attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][9] In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Caption: Nucleophilic Aromatic Substitution Mechanism.

Applications

The N-aryl-3,5-dinitro-4-(trifluoromethyl)aniline derivatives synthesized through this reaction have several important applications:

-

Herbicides: Dinitroaniline compounds are a well-established class of pre-emergence herbicides.[7][8][10] They act by inhibiting root growth through the disruption of microtubule formation during mitosis in susceptible plant species.[1][4]

-

Dyestuffs: The chromophoric nature of the dinitroaniline scaffold makes these compounds useful as intermediates in the synthesis of various dyes. The incorporation of 4-chloro-3,5-dinitrobenzotrifluoride can enhance color vibrancy and stability.[3]

-

Drug Development: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[6] While direct anticancer activity of the title compounds is an area of ongoing research, related trifluoromethyl-containing aniline derivatives have shown promise as anticancer agents.[6][11] Furthermore, dinitroanilines have been investigated as antiprotozoal agents.

Experimental Protocols

The following is a general protocol for the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.

Materials:

-

4-Chloro-3,5-dinitrobenzotrifluoride (DNCBTF)

-

Substituted aniline derivative

-

Methanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Spectrophotometer (for kinetic studies)

Procedure: [2]

-

In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzotrifluoride (1.0 eq) in methanol (approximately 10 mL per gram of DNCBTF).

-

Add the desired substituted aniline (1.1-1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 30-45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form.

-

Filter the solid product using a Büchner funnel and wash with a small amount of cold methanol-water mixture.

-

Recrystallize the crude product from a suitable solvent system, such as methanol-water, to obtain the pure N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivative.

-

Dry the purified product under vacuum.

-

Characterize the final product by melting point, IR, 1H NMR, and mass spectrometry.

Kinetic Measurements: [2]

For kinetic studies, the reaction can be monitored spectrophotometrically by following the appearance of the product at its maximum absorbance wavelength (typically around 410 nm). The reaction is usually carried out under pseudo-first-order conditions with a large excess of the aniline derivative.

Caption: Experimental Workflow for Synthesis.

Data Presentation

The following table summarizes typical data obtained for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various aniline derivatives.

| Aniline Substituent (R) | Product Yield (%) | Melting Point (°C) | λmax (nm) | Key 1H NMR Signals (δ, ppm) |

| H | 92 | 182-184 | 410 | 8.85 (s, 2H, Ar-H), 7.2-7.6 (m, 5H, Ar-H), 9.8 (s, 1H, NH) |

| 4-OCH3 | - | - | - | 8.80 (s, 2H, Ar-H), 6.9-7.2 (m, 4H, Ar-H), 3.8 (s, 3H, OCH3), 9.7 (s, 1H, NH) |

| 4-CH3 | - | - | - | 8.82 (s, 2H, Ar-H), 7.1-7.3 (m, 4H, Ar-H), 2.4 (s, 3H, CH3), 9.7 (s, 1H, NH) |

| 4-Cl | - | - | - | 8.86 (s, 2H, Ar-H), 7.2-7.5 (m, 4H, Ar-H), 9.9 (s, 1H, NH) |

| 4-NO2 | - | - | - | 8.90 (s, 2H, Ar-H), 7.4-8.3 (m, 4H, Ar-H), 10.2 (s, 1H, NH) |

Note: Yields and specific spectral data can vary depending on the exact reaction conditions and the purity of the starting materials. The data in this table is representative and compiled from literature sources.[2][12]

Signaling Pathway Visualization

Herbicidal Mode of Action:

The primary mode of action for dinitroaniline herbicides is the disruption of microtubule assembly in plant cells. This leads to an inhibition of cell division (mitosis) and ultimately, the death of the weed.

Caption: Dinitroaniline Herbicidal Mechanism.

References

- 1. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 5. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. my.ucanr.edu [my.ucanr.edu]

- 11. mdpi.com [mdpi.com]

- 12. thaiscience.info [thaiscience.info]

Application Notes and Protocols: 4-Chloro-N-(3-fluorobenzyl)aniline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-(3-fluorobenzyl)aniline is a substituted N-benzylaniline derivative. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a chlorinated aniline and a fluorinated benzyl group—are present in numerous pharmacologically active molecules. Halogenated aniline derivatives are key building blocks in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, antimicrobial, and anti-inflammatory drugs. The presence of chlorine and fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

These notes provide an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related compounds. Detailed protocols for its synthesis and hypothetical screening assays are also presented to guide researchers in exploring its therapeutic potential.

Potential Applications in Drug Discovery

Based on the pharmacological profiles of analogous compounds, this compound is a promising scaffold for the development of novel therapeutics in the following areas:

-

Oncology: The structurally related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor of both the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[1][2][3] This suggests that this compound could serve as a scaffold for novel kinase inhibitors. Furthermore, a series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts have demonstrated potent inhibition of tubulin polymerization and significant cytotoxicity in various cancer cell lines.[4]

-

Antimicrobial Agents: Chloro-substituted aniline derivatives have been investigated for their antimicrobial properties. For instance, Schiff bases derived from chloroanilines have shown broad-spectrum antibacterial and antifungal activity.[5] Additionally, certain trifluoro-aniline derivatives have demonstrated efficacy against pathogenic bacteria, including Vibrio species, by disrupting bacterial cell membranes and inhibiting biofilm formation.[6]

-

Antimalarial Agents: The 4-aminoquinoline scaffold, often functionalized with substituted anilines, is a cornerstone of antimalarial drug discovery. The chlorine and fluorine substituents on the aniline moiety can enhance the potency of these compounds against Plasmodium falciparum.[7]

Data Presentation

As there is no publicly available quantitative data for the biological activity of this compound, the following tables present hypothetical data based on the activities of structurally similar compounds to illustrate how experimental results could be structured.

Table 1: Hypothetical Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) |

| EGFR | 150 |

| HER2 | 275 |

| VEGFR2 | 850 |

| SRC | >10,000 |

Table 2: Hypothetical Anticancer Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MCF-7 | Breast | 2.5 |

| SK-BR-3 | Breast (HER2+) | 1.8 |

| A549 | Lung | 5.2 |

| HCT116 | Colon | 4.7 |

Table 3: Hypothetical Antimicrobial Activity

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 16 |

| Escherichia coli (ATCC 25922) | 32 |

| Candida albicans (ATCC 90028) | 64 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via reductive amination.

Materials:

-

4-Chloroaniline

-

3-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4-chloroaniline (1.0 eq) in dichloroethane (0.2 M), add 3-fluorobenzaldehyde (1.1 eq) followed by glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen for the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

Recombinant human kinases (e.g., EGFR, HER2, VEGFR2)

-

ATP

-

Kinase-specific substrate peptide

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, SK-BR-3, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Visualizations

Caption: Reductive amination synthesis of this compound.

Caption: Hypothetical mechanism of action as a kinase inhibitor.

Disclaimer

The information provided in these application notes is intended for research purposes only. The biological activities and experimental protocols for this compound are hypothetical and based on the properties of structurally related compounds. Researchers should conduct their own experiments to validate these potential applications and optimize the described protocols. Appropriate safety precautions should be taken when handling all chemical reagents.

References

- 1. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcrcps.com [ijcrcps.com]

- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 4-N-(anilinyl-n-[oxazolyl])-7-chloroquinolines (n=3' or 4') against Plasmodium falciparum in in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 4-Chloro-N-(3-fluorobenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Chloro-N-(3-fluorobenzyl)aniline, a key intermediate in pharmaceutical synthesis. The following methods, including recrystallization and flash column chromatography, are designed to yield high-purity material suitable for downstream applications in drug development and discovery.

Introduction

This compound is a substituted aniline derivative with applications in the synthesis of various biologically active molecules. Achieving high purity of this intermediate is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines two common and effective purification techniques: recrystallization and flash column chromatography. Additionally, a protocol for purity assessment by High-Performance Liquid Chromatography (HPLC) is provided.

Purification Methods Overview

The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale of the purification.

-

Recrystallization: A cost-effective method for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

-

Flash Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. This method is suitable for purifying larger quantities of material and for separating compounds with similar polarities.

A general workflow for the purification and analysis of this compound is presented below.

Figure 1. General workflow for the purification and analysis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purification of a closely related analog, 3-chloro-4-(3-fluorobenzyloxy)aniline, which can be considered indicative for the purification of this compound.

| Purification Method | Starting Material | Purity (Initial) | Purity (Final) | Yield/Recovery | Reference |

| Filtration & Extraction | Crude reaction mixture | Not specified | 99.67% (by HPLC) | 96% |

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most common and practical synthetic routes for the preparation of this compound include:

-

Reductive Amination: This is a widely used method involving the reaction of 4-chloroaniline with 3-fluorobenzaldehyde in the presence of a reducing agent.

-

Nucleophilic Substitution: This route involves the reaction of 4-chloroaniline with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride).

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed by reacting 4-chloroaniline with 3-fluorobenzyl bromide or by coupling 3-fluorobenzylamine with 1-bromo-4-chlorobenzene.

Q2: What are the typical impurities I might encounter in my final product?

The impurities largely depend on the synthetic route chosen. Here are some common side products:

-

Unreacted Starting Materials: 4-chloroaniline, 3-fluorobenzaldehyde, or 3-fluorobenzyl halide may be present if the reaction does not go to completion.

-

Over-alkylation Product: In the case of nucleophilic substitution, the desired secondary amine can be further alkylated to form the tertiary amine, N,N-bis(3-fluorobenzyl)-4-chloroaniline.

-

Reduced Aldehyde: During reductive amination, the 3-fluorobenzaldehyde may be reduced to 3-fluorobenzyl alcohol.

-